Boc-Orn(Z)-OH

Catalog No.
S726822
CAS No.
2480-93-5
M.F
C18H26N2O6
M. Wt
366.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Orn(Z)-OH

CAS Number

2480-93-5

Product Name

Boc-Orn(Z)-OH

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(phenylmethoxycarbonylamino)pentanoic acid

Molecular Formula

C18H26N2O6

Molecular Weight

366.4 g/mol

InChI

InChI=1S/C18H26N2O6/c1-18(2,3)26-17(24)20-14(15(21)22)10-7-11-19-16(23)25-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22)

InChI Key

QYYCZJUFHDLLOJ-AWEZNQCLSA-N

SMILES

CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1=CC=CC=C1)C(=O)O

Synonyms

Boc-Orn(Z)-OH;2480-93-5;(S)-5-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)pentanoicacid;Nalpha-Boc-Ndelta-Cbz-L-ornithine;Boc-Orn(Cbz)-OH;ST51037160;Nalpha-Boc-Ndelta-Z-L-ornithine;Ndelta-Z-Nalpha-Boc-L-ornithine;PubChem18986;AC1OJJ2P;AC1Q1MSK;15565_ALDRICH;SCHEMBL1374913;Nalpha-Boc-Ndelta-Cbz-ornithine;15565_FLUKA;CTK8C5143;MolPort-001-793-651;QYYCZJUFHDLLOJ-AWEZNQCLSA-N;ZINC4521277;ANW-74342;CB-354;AKOS015924218;AKOS015950738;RTR-011406;AJ-51394

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1=CC=CC=C1)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCNC(=O)OCC1=CC=CC=C1)C(=O)O

Solid-Phase Peptide Synthesis (SPPS)

  • Boc-Orn(Z)-OH is a building block for peptides, which are chains of amino acids.
  • Scientists use a technique called solid-phase peptide synthesis (SPPS) to create peptides in the lab [National Institutes of Health (.gov) National Human Genome Research Institute, "What are proteins and amino acids?" ].
  • Boc-Orn(Z)-OH has two protective groups: Boc (tert-butoxycarbonyl) and Z (benzyl). These groups prevent unwanted reactions during the synthesis process [Sigma-Aldrich, "Boc-Orn(Z)-OH" ].
  • By attaching Boc-Orn(Z)-OH to a growing peptide chain and then selectively removing the protective groups, scientists can create peptides with specific amino acid sequences.

Research Applications of Peptides

  • Peptides play a vital role in various biological processes. By synthesizing peptides, researchers can:
    • Study how peptides interact with other molecules [American Chemical Society, "Peptides: From Byproducts to Powerhouse Molecules" ]
    • Develop new drugs or therapeutic agents [National Center for Biotechnology Information, "Peptide therapeutics" ]

Importance of Boc-Orn(Z)-OH

Boc-Orn(Z)-OH is one of many building blocks used in SPPS. Its specific function is to incorporate the amino acid L-ornithine into the peptide chain. L-ornithine is an essential amino acid found in many proteins and plays a role in various biological functions [National Institutes of Health (.gov), "Dietary Reference Intakes (DRIs): Recommended Dietary Allowances and Dietary Reference Intakes (DRIs)" ].

Boc-Orn(Z)-OH, also known as Nα-Boc-Nδ-Cbz-L-ornithine or Nα-Boc-Nδ-Z-L-ornithine, is a protected amino acid derivative commonly used in peptide synthesis []. It is derived from the natural amino acid L-ornithine, with Boc (tert-Butyloxycarbonyl) protecting the alpha-amino group (Nα) and Z (Benzyloxycarbonyl) protecting the delta-amino group (Nδ) of the ornithine side chain []. This protection scheme allows for selective manipulation of other functional groups during peptide chain assembly.


Molecular Structure Analysis

The key features of Boc-Orn(Z)-OH's structure include:

  • A central carbon backbone with the carboxylic acid group (COOH) at one end and the amino group (NH2) at the other.
  • An ornithine side chain containing a second amino group (NH2) on the delta carbon (Cδ) from the alpha carbon (Cα).
  • Boc and Z protecting groups attached to the Nα and Nδ, respectively. These bulky groups prevent unwanted reactions with these amino groups during peptide synthesis [].

The linear formula for Boc-Orn(Z)-OH is C18H26N2O6, indicating 18 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, and 6 oxygen atoms [].


Chemical Reactions Analysis

Synthesis

Boc-Orn(Z)-OH can be synthesized through various methods, but a common approach involves reacting L-ornithine with Boc anhydride to protect the Nα group. Subsequently, the Nδ group is protected with benzyl chloroformate to yield Boc-Orn(Z)-OH [].

Deprotection

Boc and Z protecting groups are removed under specific conditions to expose the free amino groups for peptide bond formation. Boc removal typically involves treatment with strong acids like trifluoroacetic acid (TFA), while Z removal often utilizes milder conditions like hydrogenation with a palladium catalyst [].

Peptide bond formation

The deprotected Boc-Orn(Z)-OH can participate in peptide bond formation with other amino acid derivatives using various coupling reagents like dicyclohexylcarbodiimide (DCC) or N-methylmorpholine (NMM) [].


Physical And Chemical Properties Analysis

  • Appearance: White to slight yellow to beige powder [].
  • Melting point: No data readily available.
  • Boiling point: No data readily available (decomposition likely upon heating).
  • Solubility: Soluble in organic solvents like dichloromethane, dimethylformamide (DMF), and methanol [].
  • Stability: Stable under dry conditions at room temperature. May decompose upon exposure to moisture or heat [].

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

N-tert-Butoxycarbonyl-N'-benzyloxycarbonyl-L-ornithine

Dates

Modify: 2023-08-15

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